molecular formula C5H8Br2ClN B6596862 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1989671-22-8

6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6596862
CAS No.: 1989671-22-8
M. Wt: 277.38 g/mol
InChI Key: YFJHVIBFAIJJEV-UHFFFAOYSA-N
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Description

6,6-dibromo-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound containing nitrogen and bromine atoms It is a derivative of 3-azabicyclo[310]hexane, where two bromine atoms are attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-azabicyclo[3.1.0]hexane.

    Bromination: The 3-azabicyclo[3.1.0]hexane is then subjected to bromination using bromine or a bromine-containing reagent. This step introduces the bromine atoms at the sixth carbon position.

    Hydrochloride Formation: The final step involves the conversion of the brominated compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 3-azabicyclo[3.1.0]hexane.

    Oxidation Reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., copper(I) iodide).

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: 3-azabicyclo[3.1.0]hexane.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interactions of bicyclic compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the bicyclic structure contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    6,6-dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound with methyl groups instead of bromine atoms.

    6,6-difluoro-3-azabicyclo[3.1.0]hexane: A compound with fluorine atoms replacing the bromine atoms.

    3-azabicyclo[3.1.0]hexane: The parent compound without any substituents on the sixth carbon atom.

Uniqueness

6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

6,6-dibromo-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2N.ClH/c6-5(7)3-1-8-2-4(3)5;/h3-4,8H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJHVIBFAIJJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(Br)Br)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-22-8
Record name 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride
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